molecular formula C5H12N2O B13105022 1,3-Diaminopentan-2-one

1,3-Diaminopentan-2-one

Cat. No.: B13105022
M. Wt: 116.16 g/mol
InChI Key: JHLAGEYNLIRNOV-UHFFFAOYSA-N
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Description

1,3-Diaminopentan-2-one is a bifunctional organic compound featuring a ketone group at the C2 position and two amine groups at the C1 and C3 positions of a pentane backbone. Its molecular formula is C₅H₁₀N₂O, with a molecular weight of 114.15 g/mol. This compound is of interest in pharmaceutical and polymer research due to its dual reactivity: the ketone group can participate in nucleophilic additions or serve as a hydrogen-bond acceptor, while the amines enable coordination chemistry or polymerization.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

1,3-diaminopentan-2-one

InChI

InChI=1S/C5H12N2O/c1-2-4(7)5(8)3-6/h4H,2-3,6-7H2,1H3

InChI Key

JHLAGEYNLIRNOV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diaminopentan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-vinyl-1-pyrazoline with appropriate reagents to yield the desired product . Another method includes the use of 1,3-diaminopentane as a starting material, which undergoes specific reactions to introduce the ketone group at the second position .

Industrial Production Methods

Industrial production of 1,3-diaminopentan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, selective oxidation, and other techniques to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1,3-Diaminopentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

1,3-Diaminopentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diaminopentan-2-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,3-Diaminopentan-2-one with structurally or functionally related compounds, drawing insights from available literature and analogs.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications
1,3-Diaminopentan-2-one C₅H₁₀N₂O Ketone, two amines 114.15 Potential drug intermediates, polymers
1,5-Diaminopentane (CAS 462-94-2) C₅H₁₄N₂ Two terminal amines 102.18 Polyamide production, chelating agents
3-(3,4-Dimethoxyphenyl)pentan-2-one C₁₃H₁₈O₃ Ketone, methoxy, phenyl 222.28 Pharmaceutical intermediates, lipophilic synthon
1,3-Diazetidin-2-one derivatives Varies Cyclic amide, amines ~100–200 Antimicrobial agents, drug candidates

Structural and Reactivity Differences

  • 1,3-Diaminopentan-2-one vs. 1,5-Diaminopentane: The absence of a ketone in 1,5-Diaminopentane simplifies its reactivity to amine-specific applications (e.g., polyamide synthesis).
  • 1,3-Diaminopentan-2-one vs. 3-(3,4-Dimethoxyphenyl)pentan-2-one: The phenyl and methoxy substituents in the latter compound increase lipophilicity, making it suitable for crossing biological membranes in drug design. In contrast, 1,3-Diaminopentan-2-one’s amines improve water solubility, favoring aqueous-phase reactions .
  • 1,3-Diaminopentan-2-one vs. 1,3-Diazetidin-2-one derivatives: Diazetidinones are cyclic analogs with constrained geometries, often enhancing binding affinity in drug candidates. The linear structure of 1,3-Diaminopentan-2-one offers greater flexibility for polymerization or chelation .

Application-Specific Comparisons

  • Pharmaceutical Intermediates: While 3-(3,4-Dimethoxyphenyl)pentan-2-one is used in antipsychotic drug synthesis due to its aromaticity, 1,3-Diaminopentan-2-one’s amines may facilitate peptide-like bond formation, mimicking natural amino acids .
  • Polymer Chemistry: 1,5-Diaminopentane is a key monomer for nylon-5,6 production. The ketone in 1,3-Diaminopentan-2-one could enable crosslinking via Schiff base formation, creating novel thermosetting resins .
  • Safety and Handling: Linear diamines like 1,5-Diaminopentane require stringent storage (cool, dry conditions) due to hygroscopicity and corrosivity. The ketone group in 1,3-Diaminopentan-2-one may reduce volatility but could introduce photodegradation risks .

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